methyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)but-2-enoate
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Overview
Description
Methyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)but-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a benzodioxine ring, which is a structural motif found in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)but-2-enoate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Amidation: The benzodioxine intermediate is then reacted with an appropriate amine to form the carbonylamino group.
Esterification: The final step involves the esterification of the intermediate with methyl acrylate under basic or acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry
Synthesis of Bioactive Molecules: The compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Fragrance and Flavor Industry: Esters are commonly used in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)but-2-enoate would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)butanoate: Similar structure but with a saturated butanoate chain.
Ethyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)but-2-enoate: Similar structure but with an ethyl ester group.
Uniqueness
Methyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)but-2-enoate is unique due to its specific combination of a benzodioxine ring and an (E)-but-2-enoate ester group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (E)-3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(7-13(16)18-2)15-14(17)12-8-19-10-5-3-4-6-11(10)20-12/h3-7,12H,8H2,1-2H3,(H,15,17)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXDSYVDBLJIAE-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(=O)C1COC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(=O)C1COC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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